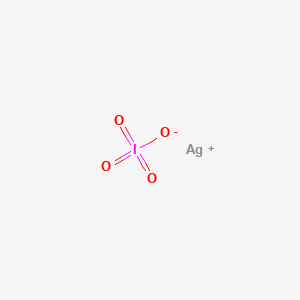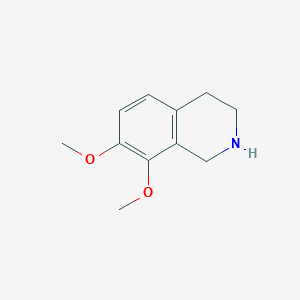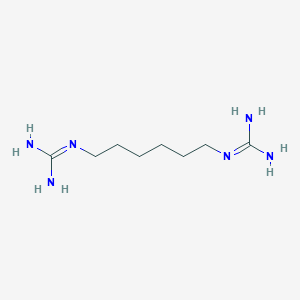
1,6-Diguanidinohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Diguanidinohexane is a useful research compound. Its molecular formula is C8H20N6 and its molecular weight is 200.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Des Réactions Chimiques
Types de réactions : Edirol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont cruciales pour sa synthèse et sa modification.
Réactifs et conditions courants :
Oxydation : Des agents oxydants courants tels que le trioxyde de chrome et le permanganate de potassium sont utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium sont employés.
4. Applications de la recherche scientifique
Edirol a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les analogues de la vitamine D et leurs propriétés chimiques.
Biologie : Etudié pour son rôle dans le métabolisme du calcium et la santé osseuse.
Médecine : Principalement utilisé dans le traitement de l'ostéoporose. Il a démontré son efficacité pour augmenter la densité minérale osseuse et réduire le risque de fracture.
5. Mécanisme d'action
Composés similaires :
Alfacalcidol : Un autre analogue de la vitamine D utilisé à des fins similaires mais avec des profils d'efficacité et d'effets secondaires différents.
Calcitriol : La forme active de la vitamine D3, utilisée dans divers traitements mais avec un mécanisme d'action différent.
Applications De Recherche Scientifique
Edirol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying vitamin D analogs and their chemical properties.
Biology: Investigated for its role in calcium metabolism and bone health.
Medicine: Primarily used in the treatment of osteoporosis. It has shown efficacy in increasing bone mineral density and reducing fracture risk.
Comparaison Avec Des Composés Similaires
Alfacalcidol: Another vitamin D analog used for similar purposes but with different efficacy and side effect profiles.
Calcitriol: The active form of vitamin D3, used in various treatments but with a different mechanism of action.
Propriétés
Numéro CAS |
19010-47-0 |
|---|---|
Formule moléculaire |
C8H20N6 |
Poids moléculaire |
200.29 g/mol |
Nom IUPAC |
2-[6-(diaminomethylideneamino)hexyl]guanidine |
InChI |
InChI=1S/C8H20N6/c9-7(10)13-5-3-1-2-4-6-14-8(11)12/h1-6H2,(H4,9,10,13)(H4,11,12,14) |
Clé InChI |
WBLYUCKTWSGGBI-UHFFFAOYSA-N |
SMILES |
C(CCCN=C(N)N)CCN=C(N)N |
SMILES canonique |
C(CCCN=C(N)N)CCN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





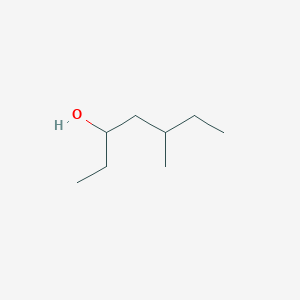
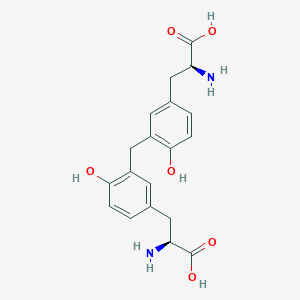
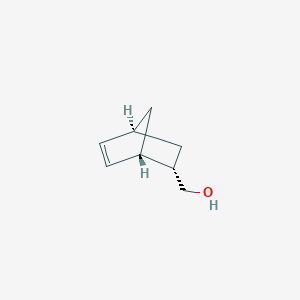
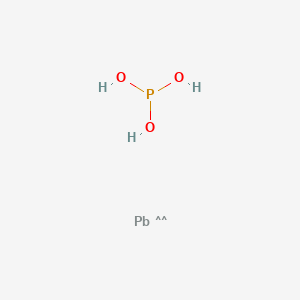
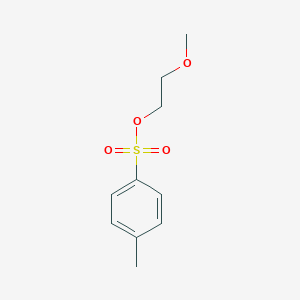
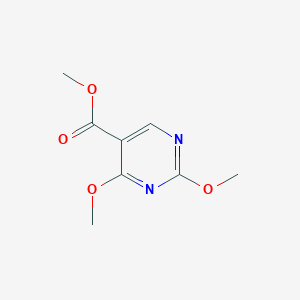
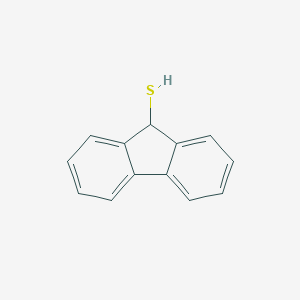
![7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B97952.png)
